molecular formula C15H17N B1204403 N-Benzyl-2-phenylethanamine CAS No. 3647-71-0

N-Benzyl-2-phenylethanamine

Cat. No. B1204403
CAS RN: 3647-71-0
M. Wt: 211.3 g/mol
InChI Key: UPABQMWFWCMOFV-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenylethanamine is an aromatic amine that is 2-phenylethanamine in which one of the hydrogens attached to the amino group is substituted by a benzyl group . It is a clear light yellow liquid .


Synthesis Analysis

The synthesis of N-Benzyl-2-phenylethanamine and its derivatives has been reported in several studies. For instance, it has been used in the synthesis of dithiocarbamates . A series of derivatives of N-Benzyl-2-phenylethanamine, which is the framework of norbelladine, the natural common precursor of the Amaryllidaceae alkaloids, has also been synthesized .


Molecular Structure Analysis

The molecular formula of N-Benzyl-2-phenylethanamine is C15H17N . The InChI is InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 . The molecular weight is 211.30 g/mol .


Chemical Reactions Analysis

N-Benzyl-2-phenylethanamine has been used in the synthesis of dithiocarbamates . In addition, a series of its derivatives has been synthesized and assessed in the inhibition of both AChE and BChE, which are the enzymes responsible for the breakdown of acetylcholine .


Physical And Chemical Properties Analysis

N-Benzyl-2-phenylethanamine is a clear light yellow liquid . Its molecular weight is 211.30 g/mol .

Scientific Research Applications

Psychopharmacotherapy

N-Benzyl-2-phenylethylamine: derivatives have been identified as psychoactive substances with potential applications in psychopharmacotherapy. Studies using adult zebrafish models have shown that these derivatives can modulate brain serotonin and dopamine turnover, suggesting their use in treating psychiatric disorders .

Neuroactive Drug Screening

The compound’s derivatives have been used in neuroactive drug screening, leveraging the zebrafish model. This is particularly useful for assessing the behavioral and neurochemical effects of novel psychoactive substances .

Hallucinogenic Drug Research

Some derivatives of N-Benzyl-2-phenylethylamine have been studied for their hallucinogenic-like properties. This research is valuable for understanding the effects of such drugs on human brain and behavior, and for developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, N-Benzyl-2-phenylethylamine is part of the 2-phenethylamine class, which is significant for its presence in key therapeutic targets. It serves as a structural motif for developing new bioactive compounds .

Synthesis of Dithiocarbamates

This compound has been utilized in the synthesis of dithiocarbamates, which are a class of chemicals with various industrial and pharmaceutical applications .

Serotonergic Agent Studies

Research has explored the use of N-Benzyl-2-phenylethylamine derivatives as serotonergic agents. These studies contribute to our understanding of serotonergic drugs and their potential therapeutic uses .

Optical and Electronic Applications

While not directly related to N-Benzyl-2-phenylethylamine , its close relative 2-phenylethylamine has been used as a wide-band gap semiconductor for optical and electronic applications, hinting at the potential for similar uses .

Behavioral Phenotyping

Artificial intelligence-driven phenotyping has associated multiple compounds, including N-Benzyl-2-phenylethylamine derivatives, with NMDA antagonists and/or MDMA. This suggests their potential for creating specific behavioral profiles in model organisms .

Mechanism of Action

Target of Action

N-Benzyl-2-phenylethylamine, also known as Benethamine, N-Benzylphenethylamine, or N-Benzyl-2-phenylethanamine, is a compound that has been found to inhibit rel+ Escherichia coli B Phe-tRNA . This suggests that its primary target could be the tRNA in the bacteria, which plays a crucial role in protein synthesis.

Mode of Action

It’s suggested that it may interact with its targets, possibly by binding to the trna, thereby inhibiting protein synthesis in the bacteria . This interaction and the resulting changes could lead to the death of the bacteria or inhibit their growth.

Biochemical Pathways

The biochemical pathways affected by N-Benzyl-2-phenylethylamine are likely related to protein synthesis, given its potential target. By inhibiting tRNA, it could disrupt the translation process in the protein synthesis pathway, leading to downstream effects such as impaired bacterial growth or death .

Result of Action

The molecular and cellular effects of N-Benzyl-2-phenylethylamine’s action would likely involve changes in bacterial protein synthesis. This could result in impaired bacterial growth or even bacterial death . In zebrafish, it has been observed to affect locomotion and anxiety-like behavior, also modulating brain serotonin and/or dopamine turnover .

Future Directions

The 2-phenethylamine motif, which includes N-Benzyl-2-phenylethanamine, is widely present in nature and has a vast therapeutic chemical space . Future research could explore different substitutions, functional group decorations, ring enclosures, or heteroaromatic analogues of 2-phenethylamines . This could lead to the discovery of new bioactive 2-phenethylamines with potential therapeutic applications .

properties

IUPAC Name

N-benzyl-2-phenylethanamine
Source PubChem
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InChI

InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPABQMWFWCMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189982
Record name N-Benzyl-1-phenethylamine
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Molecular Weight

211.30 g/mol
Source PubChem
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Product Name

N-Benzyl-2-phenylethanamine

CAS RN

3647-71-0
Record name Benzylphenethylamine
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Record name N-Benzyl-1-phenethylamine
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Synthesis routes and methods I

Procedure details

The benethamine salt of atorvastatin (Form A) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of N-benzyl-2-phenylethylamine (benethamine) was prepared by dissolving 378.59 mg (1.0 equivalents) in acetonitrile (10 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin benethamine Form A.
[Compound]
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benethamine salt
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40 mL
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10 mL
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40 mL
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Synthesis routes and methods II

Procedure details

The benethamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in 2-propanol (IPA) (1 g in 40 mL of IPA). A solution of N-benzyl-2-phenylethylamine (benethamine) was prepared by dissolving 388.68 mg (1.1 equivalents) in 2-propanol (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Seed crystals of the benethamine salt were added. The mixture was reduced to a wet solid under a nitrogen bleed, and the resulting solids were slurried in 2-propanol (40 mL). After 7 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with 2-propanol (25 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin benethamine Form B.
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[Compound]
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benethamine salt
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40 mL
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100 mL
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40 mL
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Synthesis routes and methods III

Procedure details

The 1:2 N,N'-dibenzylethylenediamine salt of penicillanic acid 1,1-dioxide is the salt formed from N,N'-dibenzylethylenediamine and two molar equivalents of penicillanic acid 1,1-dioxide; the N-benzyl-2-phenylethylamine salt of penicillanic acid 1,1-dioxide is the salt formed from N-benzyl-2-phenylethylamine and one molar equivalent of penicillanic acid, 1,1-dioxide; and the dibenzylamine salt of penicillanic acid 1,1-dioxide is the salt formed from dibenzylamine and one molar equivalent of penicillanic acid 1,1-dioxide. N,N'-dibenzylethylenediamine is also known as benzathine and as DBED; N-benzyl-2-phenylethylamine is also known as benethamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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